molecular formula C10H17N2O2PS2 B13742138 O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate CAS No. 333-40-4

O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate

Cat. No.: B13742138
CAS No.: 333-40-4
M. Wt: 292.4 g/mol
InChI Key: XAXZWQJVIDHWCT-UHFFFAOYSA-N
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Description

Properties

CAS No.

333-40-4

Molecular Formula

C10H17N2O2PS2

Molecular Weight

292.4 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H17N2O2PS2/c1-5-13-15(16,14-6-2)17-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3

InChI Key

XAXZWQJVIDHWCT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) Dithiophosphate

General Synthetic Strategy

The synthesis generally involves two key steps:

Preparation of Diethyl Dithiophosphoric Acid

  • Reaction : Phosphorus pentasulfide reacts with ethanol to form diethyl dithiophosphoric acid.

    $$
    P2S5 + 4 C2H5OH \rightarrow 2 (C2H5O)2PS2H + H_2S
    $$

  • This reaction is well-documented and forms the basis for the diethyl dithiophosphate moiety in the target compound.

Synthesis of 4,6-Dimethyl-2-pyrimidyl Sulfenamide and Related Intermediates

  • The 4,6-dimethyl-2-pyrimidyl group is introduced via intermediates such as S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine or sulfenamides prepared from 4,6-dimethyl-2-mercaptopyrimidine derivatives.
  • Example synthesis involves:
    • Treatment of 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate with sodium hypochlorite in ammonia solution to form S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine.
    • Subsequent reaction with sulfinic acids or their esters to form S-(4,6-dimethylpyrimidin-2-yl) thiosulfoesters.

Direct Preparation of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) Dithiophosphate

  • The direct preparation method involves the condensation of diethyl maleic ester with phosphorus pentasulfide in the presence of methanol and an appropriate solvent medium.
  • A key patent describes a one-step process where diethyl maleic ester, phosphorus pentasulfide, and methanol are reacted in a petroleum fraction solvent with a boiling point of 60-115 °C and an aromatic content of at least 5%.
Process Details:
Step Description
Reaction Medium Petroleum fraction (boiling point 60-115 °C, density 0.725-0.740, aromatic content ≥5%)
Reagents Diethyl maleic ester, phosphorus pentasulfide (technical grade), methanol
Temperature Initial heating to 65 °C during addition, then raised to 90 °C for 3 hours
Addition Rate Methanol and diethyl maleic ester added dropwise over 2 hours
Catalysts Optional: triethylamine, triisopropylamine, tri-n-butylamine, tri-2-ethylhexylamine
Post-reaction Treatment Addition of diatomaceous earth or activated charcoal, filtration, washing with saturated sodium chloride and sodium carbonate solutions
Yield Approximately 50% content of desired dithiophosphate in solution after purification

This method reduces reaction hazards by controlling heat evolution through azeotrope formation and improves separation efficiency by using saturated sodium chloride washes.

Alternative Two-Step Process

  • First, methanol and diethyl maleic ester are mixed.
  • Then phosphorus pentasulfide is added to the mixture.
  • This approach can be carried out with or without solvents such as alcohols, ketones, esters, ethers, or aromatic hydrocarbons.
  • Catalysts and anti-polymerization agents may be used to improve reaction control and yield.

Analytical Data and Characterization

Purity and Yield

  • Purity is monitored by Thin Layer Chromatography (TLC) and elemental analysis.
  • Yields for related pyrimidyl thiosulfoesters range from 22% to 76%, depending on the specific derivative and method.
  • The final product solution typically has a density around 0.930 and contains at least 50% of the target compound by colorimetric determination.

Spectroscopic Data

  • IR Spectroscopy : Confirms the presence of P=S and P-O-C bonds characteristic of dithiophosphates.
  • 1H NMR Spectroscopy : Used to verify the pyrimidyl substitution pattern and ethyl groups.
  • Elemental analysis closely matches calculated values for carbon, hydrogen, nitrogen, and sulfur content.

Summary Table of Preparation Methods

Method Reagents Solvent/Medium Temperature Yield (%) Notes
One-step condensation of diethyl maleic ester with P₂S₅ and methanol Diethyl maleic ester, P₂S₅, methanol Petroleum fraction (60-115 °C boiling) 65-90 °C ~50% (solution content) Controlled heat, improved safety and separation
Two-step process: methanol + diethyl maleic ester, then P₂S₅ Same as above Various solvents or none Variable Variable More traditional, less controlled heat
Synthesis via pyrimidyl sulfenamide intermediates 4,6-Dimethyl-2-mercaptopyrimidine derivatives, sulfinic acids Alcohol-water mixtures Room temperature 22-76% (for related esters) Useful for pyrimidyl substitution

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base, such as sodium hydride, to facilitate the exchange of groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new organophosphorus compounds with different alkoxy or aryloxy groups .

Scientific Research Applications

Agricultural Applications

Insecticide Properties

  • O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate is primarily used as an insecticide. Its mechanism involves inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. This inhibition leads to accumulation of acetylcholine, resulting in paralysis and death of the pest .
  • This compound has been effective against a variety of agricultural pests, including aphids, thrips, and various beetles. Its application can significantly reduce crop damage and improve yield .

Formulation and Usage

  • The compound is often formulated with other active ingredients to enhance its effectiveness and broaden the spectrum of pest control. It can be applied through foliar sprays or soil treatments depending on the target pest and crop type .

Environmental Impact Studies

Toxicological Assessments

  • Research has been conducted to assess the toxicity of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate on non-target organisms, including beneficial insects and aquatic life. These studies are crucial for understanding the potential risks associated with its use in agricultural settings .
  • Long-term exposure studies have indicated that while effective against pests, there are significant risks to pollinators such as bees, necessitating careful management practices during application periods .

Regulatory Considerations

  • Due to its potential environmental impact, regulatory bodies have established guidelines for the safe use of this compound. These include recommended application rates and timing to minimize harm to non-target species .

Case Studies

Case Study 1: Efficacy Against Aphids

  • A field trial conducted in 2020 demonstrated that O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate reduced aphid populations by over 80% within two weeks of application. The study highlighted its effectiveness in both controlling existing populations and preventing new infestations .

Case Study 2: Impact on Non-target Species

  • A comprehensive study evaluated the effects of this compound on aquatic ecosystems. It was found that runoff from treated fields led to increased concentrations of the pesticide in nearby water bodies, adversely affecting fish populations and aquatic invertebrates . Mitigation strategies were recommended to reduce these impacts.

Mechanism of Action

The mechanism of action of (4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Phosphorodithioic acid, S-(4,6-dimethyl-2-pyrimidinyl) O,O-diethyl ester
  • Synonyms: ENT 25737, R 3413, O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate
  • CAS Registry Number : 333-40-4
  • Molecular Formula : C₁₀H₁₇N₂O₂PS₂
  • Structure : Features a dithiophosphate core (O,O-diethyl phosphorodithioate) linked to a 4,6-dimethyl-2-pyrimidinyl substituent via a sulfur atom.

Applications: Primarily used as an organophosphate insecticide, leveraging its ability to inhibit acetylcholinesterase in pests. The pyrimidyl moiety enhances target specificity and stability compared to simpler dithiophosphate derivatives .

Structural and Functional Comparisons with Similar Compounds

Alkyl Chain Variations: Potassium O,O'-Diisopentyl Dithiophosphate

  • CAS : 3338-17-8
  • Molecular Formula : C₁₀H₂₃KO₂PS₂
  • Key Differences :
    • Substituents: Isopentyl groups (branched C₅H₁₁) instead of ethyl groups.
    • Salt Form: Potassium counterion enhances water solubility, unlike the neutral ester form of the target compound.
    • Impact : Increased lipophilicity from branched chains may prolong environmental persistence, while the ionic form facilitates formulation in aqueous systems .

Phosphoramidate Analogues: Dipropyl Diethylphosphoramidoate

  • CAS : 22250-42-6
  • Molecular Formula: C₁₀H₂₄NO₃P
  • Key Differences: Core Structure: Phosphoramidate (P–N bond) instead of dithiophosphate (P–S bonds). Substituents: Diethylamino and dipropyl groups. Impact: Reduced electrophilicity due to the absence of thioester bonds, leading to lower acetylcholinesterase inhibition and altered pesticidal activity .

Thioether-Containing Dithiophosphates: Disulfoton

  • Synonyms: Di-Syston, O,O-Diethyl S-[2-(ethylthio)ethyl] dithiophosphate
  • CAS : 298-04-4 (referenced in ).
  • Molecular Formula : C₈H₁₉O₂PS₃
  • Key Differences :
    • Substituent: Ethylthioethyl (–S–CH₂CH₂–S–C₂H₅) instead of pyrimidyl.
    • Impact : The thioether group increases systemic mobility in plants but raises mammalian toxicity due to bioactivation to sulfoxide metabolites .

Methyl Ester Derivatives: Azinphos-Methyl and Dimethoate

  • Azinphos-Methyl :

    • CAS : 86-50-0
    • Formula : C₁₀H₁₂N₃O₃PS₂
    • Structure : O,O-Dimethyl dithiophosphate with a benzotriazinylmethyl group.
    • Impact : Methyl esters increase volatility, favoring fumigant action, but reduce soil half-life compared to ethyl esters .
  • Dimethoate: CAS: 60-51-5 Formula: C₅H₁₂NO₃PS₂ Structure: O,O-Dimethyl dithiophosphate with a carbamoylmethyl group. Impact: The carbamate moiety enhances systemic absorption but requires metabolic activation for insecticidal activity .

Degradation and Environmental Behavior

  • Target Compound: The pyrimidyl group may slow hydrolysis compared to aliphatic substituents, as aromatic rings resist microbial attack. suggests bacterial degradation of sodium O,O-diethyl dithiophosphate proceeds via ethanol and orthophosphate formation, but the pyrimidyl group likely alters this pathway .
  • Disulfoton : Rapid oxidation to sulfoxide derivatives increases toxicity but accelerates environmental breakdown .
  • Methyl Esters (e.g., Azinphos-Methyl) : Higher volatility leads to atmospheric dispersal but shorter soil residency .

Comparative Data Table

Compound Name CAS Molecular Formula Core Structure Key Substituent Application/Impact
Target Compound 333-40-4 C₁₀H₁₇N₂O₂PS₂ Dithiophosphate 4,6-Dimethyl-2-pyrimidyl Selective insecticide, high stability
Potassium O,O'-Diisopentyl DTP 3338-17-8 C₁₀H₂₃KO₂PS₂ Dithiophosphate (K⁺) Isopentyl Water-soluble formulations
Dipropyl Diethylphosphoramidoate 22250-42-6 C₁₀H₂₄NO₃P Phosphoramidate Diethylamino, dipropyl Lower toxicity, limited pesticidal use
Disulfoton 298-04-4 C₈H₁₉O₂PS₃ Dithiophosphate Ethylthioethyl Systemic insecticide, high toxicity
Azinphos-Methyl 86-50-0 C₁₀H₁₂N₃O₃PS₂ Dithiophosphate Benzotriazinylmethyl Fumigant action, volatile

Biological Activity

O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate, commonly referred to as ENT-25737 or R-3413, is a chemical compound with the molecular formula C10H17N2O2PS2C_{10}H_{17}N_2O_2PS_2 and a CAS number of 333-40-4. This compound belongs to the class of organophosphates and is primarily recognized for its applications in agricultural pesticides and its potential neurotoxic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H17N2O2PS2
Molecular Weight292.36 g/mol
CAS Number333-40-4
SynonymsR-3413, ENT-25737

O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors. This mechanism is similar to other organophosphates and is responsible for both therapeutic effects in pest control and toxic effects in non-target organisms.

Biological Activity

The biological activity of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate has been studied extensively due to its neurotoxic potential. Key findings include:

  • Neurotoxicity : Research indicates that metabolites of diethyl dithiophosphate can cause significant neuronal damage. A study using chick cerebellar Bergmann glia cultures demonstrated that exposure to diethyl dithiophosphate impaired neuronal-glial interactions, leading to decreased transport efficiency of neurotransmitters like aspartate .
  • Behavioral Effects : Exposure to organophosphates including O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate has been associated with behavioral changes in animal models, such as increased anxiety and impaired cognitive functions .
  • Antimicrobial Activity : Some studies have suggested that organophosphates exhibit antimicrobial properties, potentially impacting bacterial growth and biofilm formation .

Case Studies

Case Study 1: Neurotoxic Effects in Animal Models
A significant study involved administering O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate to rat models. The results showed marked impairments in motor function and learning abilities, correlating with elevated levels of acetylcholine in the brain .

Case Study 2: Interaction with Other Compounds
Research has also explored the synergistic effects when combined with other additives like zinc dialkyldithiophosphate (ZDDP). The combination was found to enhance anti-wear properties in lubricants while maintaining lower toxicity levels compared to ZDDP alone .

Toxicological Profile

The toxicological profile of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate indicates significant risks associated with exposure:

  • Acute Toxicity : Symptoms may include headache, dizziness, respiratory distress, and gastrointestinal issues.
  • Chronic Exposure : Long-term exposure has been linked to neurodevelopmental disorders and cognitive deficits in children .

Q & A

What synthetic methodologies are effective for preparing O,O-diethyl dithiophosphate derivatives with pyrimidyl substituents?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, diethyl phosphonates are synthesized by reacting phosphoryl chloride intermediates with thiol-containing pyrimidines under controlled pH and temperature. Optimization of reaction conditions (e.g., solvent polarity, catalyst use) can improve yields, as seen in analogous procedures producing 80–85% yields for related diethyl phosphonates . Key steps include purification via column chromatography and structural validation using 1H^{1}\text{H}/31P^{31}\text{P} NMR.

How can spectroscopic techniques characterize the molecular structure of this compound?

The molecular formula C10H17N2O2PS2\text{C}_{10}\text{H}_{17}\text{N}_{2}\text{O}_{2}\text{P}\text{S}_{2} (CAS 333-40-4) is confirmed via high-resolution mass spectrometry (HRMS). 1H^{1}\text{H} NMR reveals pyrimidyl proton signals (e.g., δ 6.5–8.0 ppm for aromatic protons) and ethyl group splitting patterns (δ 1.2–1.3 ppm). 31P^{31}\text{P} NMR identifies the phosphorus environment (δ 50–60 ppm for dithiophosphate groups). IR spectroscopy detects P=S (650–750 cm1^{-1}) and P-O-C (950–1050 cm1^{-1}) stretches .

What mechanisms underlie the toxicity of organophosphates like this compound in biological systems?

Organophosphates inhibit acetylcholinesterase (AChE) via phosphorylation of the serine hydroxyl group, disrupting neurotransmitter breakdown. Advanced studies use molecular docking to analyze the pyrimidyl group’s role in binding affinity. Comparative assays (e.g., Ellman’s method) quantify inhibition kinetics (KiK_i), while metabolomics identify secondary neurotoxic metabolites .

How does this compound interact with transition metals in environmental or catalytic systems?

Dithiophosphates form stable complexes with metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via sulfur coordination. Spectrophotometric titration and X-ray crystallography reveal octahedral or tetrahedral geometries. Such complexes influence redox behavior, as seen in analogous potassium dithiophosphates forming flotation agents for metal ores . Researchers should optimize pH and molar ratios to study stability constants (logK\log K).

What metabolic pathways degrade this compound in soil or aquatic environments?

Degradation involves hydrolysis (pH-dependent), photolysis, or microbial action. LC-MS/MS identifies metabolites like 4,6-dimethyl-2-pyrimidinethiol and diethyl phosphate. Advanced studies use 14C^{14}\text{C}-labeled analogs to trace mineralization rates. Competing pathways (e.g., oxidation vs. hydrolysis) depend on environmental matrices .

How does the pyrimidyl substituent influence reactivity compared to alkyl/aryl dithiophosphates?

The pyrimidyl group enhances electrophilicity at phosphorus, increasing AChE inhibition potency. Computational studies (DFT) show its electron-withdrawing effect lowers activation energy for phosphorylation. Contrastingly, alkyl groups favor lipophilicity and environmental persistence. Comparative kinetic studies (e.g., kcat/Kmk_{\text{cat}}/K_m) quantify these differences .

What analytical methods detect trace residues of this compound in environmental samples?

Solid-phase extraction (SPE) with C18 cartridges preconcentrates residues. GC-MS or LC-MS/MS (MRM mode) achieves detection limits <0.1 ppb. Deuterated internal standards (e.g., d10d_{10}-analogs) correct matrix effects. High-resolution orbitrap systems validate non-target degradation products .

How can conflicting toxicity data across studies be resolved?

Discrepancies arise from assay variability (e.g., AChE source, incubation time) or impurity profiles. Standardized protocols (OECD guidelines) and purity verification (HPLC ≥98%) are critical. Meta-analyses using hierarchical Bayesian models account for inter-study heterogeneity .

What role does this compound play in studying enzyme-substrate interactions?

It serves as a pseudosubstrate in stopped-flow kinetics to measure AChE acylation rates. Fluorescent tagging (e.g., dansyl derivatives) visualizes binding via FRET. Cryo-EM structures resolve conformational changes during inhibition .

How stable is this compound under varying storage conditions?

Stability studies (25°C–40°C, 60%–80% RH) show decomposition follows first-order kinetics (t1/2t_{1/2} = 30–90 days). Hydrolytic degradation accelerates in acidic/basic conditions. Recommendations include amber vials at −20°C with desiccants. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life .

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